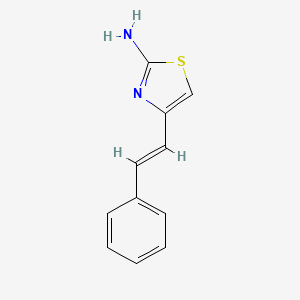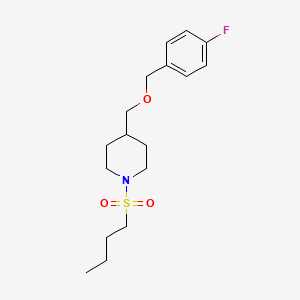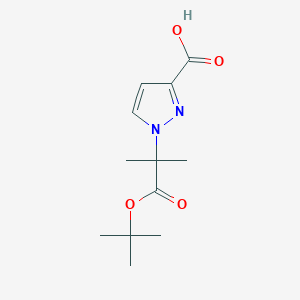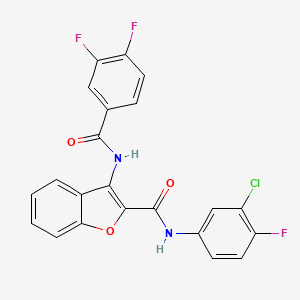![molecular formula C8H7F3N2O B2995502 [4-(Trifluoromethyl)phenyl]urea CAS No. 343247-65-4](/img/structure/B2995502.png)
[4-(Trifluoromethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Trifluoromethyl)phenyl]urea: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a urea moiety
Mécanisme D'action
Target of Action
Compounds containing a 4-(trifluoromethyl)phenyl group have been found to exhibit various pharmacological activities .
Mode of Action
It’s known that the trifluoromethyl group can enhance the potency of drugs by lowering the pka of the cyclic carbamate, enabling a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It’s known that oxidation, reduction, photolysis, and hydrolysis play key roles in the degradation of compounds containing a trifluoromethyl group .
Pharmacokinetics
It’s known that the trifluoromethyl group can enhance the lipophilicity of compounds, which may influence their pharmacokinetic properties .
Result of Action
It’s known that compounds containing a trifluoromethyl group can exhibit various pharmacological activities .
Action Environment
It’s known that the trifluoromethyl group can enhance the lipophilicity of compounds, which may influence their stability and efficacy in different environments .
Analyse Biochimique
Biochemical Properties
The [4-(Trifluoromethyl)phenyl]urea compound interacts with human soluble epoxide hydrolase (sEH), acting as an inhibitor . This interaction is facilitated by the lipophilic 4-(trifluoromethoxy)phenyl fragment present in the compound .
Cellular Effects
For instance, they have been used in the design of inhibitors of sEH, which is a promising target for therapy of hypertonia, tuberculosis, renal pathologies, and other diseases .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of the enzyme sEH, inhibiting its function . The 4-(trifluoromethoxy)phenyl group in the compound may participate in binding to other sites of the enzyme .
Metabolic Pathways
It is known to interact with sEH, suggesting it may be involved in the metabolism of epoxides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trifluoromethyl)phenyl]urea typically involves the reaction of 4-(Trifluoromethyl)phenyl isocyanate with an amine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
4-(Trifluoromethyl)phenyl isocyanate+Amine→this compound
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [4-(Trifluoromethyl)phenyl]urea can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or urea moiety are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-(Trifluoromethyl)benzoic acid , while reduction may produce 4-(Trifluoromethyl)aniline .
Applications De Recherche Scientifique
Chemistry:
Catalysis: [4-(Trifluoromethyl)phenyl]urea is used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: The compound is incorporated into polymers and other materials to impart unique properties such as increased thermal stability and chemical resistance.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand the interaction of trifluoromethylated compounds with biological systems.
Industry:
Agriculture: this compound derivatives are explored as potential agrochemicals with herbicidal or pesticidal activity.
Electronics: The compound is used in the development of advanced electronic materials with improved performance characteristics.
Comparaison Avec Des Composés Similaires
- [4-(Trifluoromethyl)phenyl]isocyanate
- [4-(Trifluoromethyl)phenyl]amine
- [4-(Trifluoromethyl)benzoic acid
Uniqueness: Compared to similar compounds, [4-(Trifluoromethyl)phenyl]urea stands out due to its unique combination of a trifluoromethyl group and a urea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)5-1-3-6(4-2-5)13-7(12)14/h1-4H,(H3,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCOVQSKNBEYNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the structural features of [4-(Trifluoromethyl)phenyl]urea derivatives and how are they characterized?
A1: this compound derivatives are characterized by a urea functional group linked to a phenyl ring substituted with a trifluoromethyl group at the para position. This core structure can be further modified with various substituents, influencing the compound's properties and activities.
Q2: What biological activities have been reported for this compound derivatives?
A2: Research has shown that certain this compound derivatives exhibit notable biological activities:
- Inhibition of Chitin Synthesis: Compounds like 1-(2,6-Difluorobenzoyl)-3-[4-(trifluoromethyl)phenyl]urea have demonstrated inhibitory effects on chitin synthesis []. This finding suggests potential applications in controlling insect populations, as chitin is a crucial component of insect exoskeletons.
- Adenosine Deaminase (ADA) Inhibition: Derivatives incorporating the pyrazolo[3,4-d]pyrimidin-4-one ring system, such as 1-(4-((4-oxo-4,5-dihydropyrazolo[3,4-d]pyrimidin-2-yl)methyl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea, have emerged as potent ADA inhibitors []. These compounds hold promise for treating conditions like colitis, where ADA activity is elevated.
- Insect Sterilization: Studies on the boll weevil (Anthonomus grandis) have shown that AI3-63223 (1-(2,6-difluorobenzoyl)-3-[4-(trifluoromethyl) phenyl]urea) acts as a potent sterilant, effectively suppressing reproduction in both male and female weevils [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(butan-2-yl)phenyl]-2-cyanoacetamide](/img/structure/B2995419.png)

![6'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2995423.png)

![3-Cyclopentyl-1-[(6-cyclopropylpyridin-3-yl)methyl]urea](/img/structure/B2995427.png)
![{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}(phenyl)acetic acid](/img/structure/B2995432.png)

![4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B2995434.png)

![N-[1-(oxan-4-yl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2995437.png)


![N-[2-anilino-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2995441.png)

